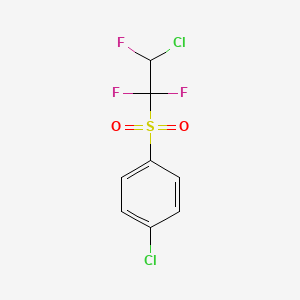

p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone

描述

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry, which gained significant momentum during the latter half of the twentieth century. The systematic exploration of fluorinated compounds began with recognition of their unique properties, particularly the ability of fluorine substituents to dramatically alter the physical and chemical characteristics of organic molecules. The incorporation of trifluoromethyl groups into organic compounds became a cornerstone of pharmaceutical and materials chemistry, with researchers recognizing that the trifluoromethyl group possesses a large van der Waals volume comparable to isopropyl and tert-butyl groups.

The specific synthesis and characterization of halogenated sulfone derivatives containing fluoroalkyl groups represented a natural progression in organofluorine chemistry development. Research institutions, particularly those in China, made substantial contributions to this field from 2000 to 2017, developing numerous reagents and methodologies for introducing fluorinated substituents into organic molecules. The sulfone functional group, characterized by a sulfur atom bonded to two oxygen atoms, provided an excellent framework for incorporating both aromatic chlorinated rings and fluorinated aliphatic chains, resulting in compounds with enhanced stability and unique reactivity profiles.

| Historical Milestone | Time Period | Significance |

|---|---|---|

| Initial fluorocarbon research | 1950s-1960s | Foundation of organofluorine chemistry |

| Trifluoromethyl group recognition | 1970s-1980s | Understanding of unique properties |

| Sulfone derivative development | 1990s-2000s | Integration of fluorinated and aromatic systems |

| Advanced synthesis methodologies | 2000s-2017 | Refined preparation techniques |

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its unique combination of structural features that exemplify the strategic incorporation of fluorine atoms into organic frameworks. The compound demonstrates the principles underlying modern fluorination strategies, where the trifluoroethyl group serves as a powerful electron-withdrawing substituent that fundamentally alters the electronic properties of the parent aromatic system. This electronic modification has profound implications for chemical reactivity, biological activity, and physical properties such as lipophilicity and metabolic stability.

The sulfone moiety in this compound represents a particularly stable functional group that can participate in various nucleophilic substitution reactions while maintaining structural integrity under diverse reaction conditions. The presence of the 4-chlorophenyl group contributes additional reactivity through its aromatic system, enabling further synthetic transformations and potential applications in pharmaceutical intermediate synthesis. The combination of these features creates a versatile building block for complex molecular architectures.

In the broader context of organofluorine chemistry, compounds like this compound exemplify the successful integration of multiple halogenated systems within a single molecular framework. The electronegativity of fluorine, comparable to that of oxygen, creates unique bonding situations that influence both intramolecular and intermolecular interactions. These properties have made fluorinated sulfones valuable in applications ranging from materials science to pharmaceutical chemistry, where the modulation of molecular properties through strategic fluorination has become a standard approach.

| Chemical Property | Impact | Application Relevance |

|---|---|---|

| Electron-withdrawing effect | Enhanced electrophilicity | Synthetic intermediate utility |

| Metabolic stability | Reduced degradation | Pharmaceutical applications |

| Lipophilicity enhancement | Improved membrane permeability | Biological activity modulation |

| Chemical stability | Resistance to hydrolysis | Long-term storage and handling |

The compound also serves as an important example of how modern synthetic chemistry has evolved to accommodate increasingly complex molecular architectures. The successful preparation and characterization of this compound demonstrates the sophisticated level of control that contemporary chemists have achieved over molecular design and synthesis. The precise placement of chlorine and fluorine atoms, combined with the sulfone linkage, creates a molecule that embodies the principles of rational molecular design that have become central to twenty-first-century chemical research.

Furthermore, this compound represents the convergence of several important trends in organofluorine chemistry, including the development of new fluorinating reagents, improved understanding of fluorine-carbon bond formation, and the recognition of fluorinated compounds as privileged structural motifs in drug discovery and materials science. The nineteen fluorinated drugs approved by regulatory agencies in recent decades have highlighted the importance of compounds containing trifluoromethyl and related fluorinated groups, positioning molecules like this compound as valuable synthetic targets and intermediates.

属性

IUPAC Name |

1-chloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O2S/c9-5-1-3-6(4-2-5)16(14,15)8(12,13)7(10)11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVTUGVCOUUNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(C(F)Cl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949420 | |

| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26574-59-4 | |

| Record name | 1-Chloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26574-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026574594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Sulfide Intermediate Oxidation

The most common approach involves synthesizing the sulfide precursor (p-chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulfide) and oxidizing it to the sulfone.

"A mixture of bis(4-chlorophenyl) disulfide, anhydrous potassium trifluoroacetate, and tetramethylene sulfone is heated to 190°C under vacuum. The volatile sulfide product is distilled and collected".

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfide | K-trifluoroacetate, tetramethylene sulfone | ~96% | |

| Oxidation | 30% H₂O₂ in AcOH-TFA (90°C, 5 h) | 84% |

Alternative Route via Sulfone Reagents

A benzothiazole-based sulfone reagent (2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole) can facilitate direct sulfone group transfer under mild conditions.

- The sulfone reagent reacts with p-chlorophenyl Grignard or organozinc intermediates in THF at −50°C to room temperature, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Advantages: Avoids harsh oxidation steps and provides stereoselectivity (E isomer predominant).

Example :

"Reaction of 4-chlorophenylmagnesium bromide with the sulfone reagent in THF at −50°C yields the sulfone after aqueous workup and column chromatography".

Critical Analysis of Methodologies

Structural Confirmation

Post-synthesis characterization employs:

- ¹H/¹⁹F NMR : Confirm substituent positions and purity.

- Mass Spectrometry (MS) : Validates molecular ion peaks.

- Boiling Point/Melting Point : Physical consistency checks (e.g., 65–66°C/26 mbar for related sulfides).

Applications and Derivatives

The sulfone is a key intermediate for:

化学反应分析

Types of Reactions

p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .

科学研究应用

p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Key Findings:

Halogen Influence: The chlorine on the aryl ring in p-chlorophenyl derivatives enhances electron-withdrawing effects, stabilizing the sulfone group compared to fluorine-substituted analogs. Trifluoroethyl groups (as in the target compound) increase hydrophobicity and resistance to oxidative degradation compared to non-fluorinated alkyl chains.

Reactivity: The presence of two chlorine atoms (one aryl, one alkyl) in the target compound reduces electrophilicity at the sulfur center compared to mono-halogenated analogs, slowing nucleophilic attack rates.

Thermal Stability :

- The target compound’s Cl/F synergy contributes to a decomposition temperature ~50°C higher than phenyl methyl sulphone derivatives, as per thermogravimetric analysis trends in sulfones.

生物活性

p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone is a compound of interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article reviews the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C8H5Cl2F3O2S

- Molecular Weight : 291.93 g/mol

- Structure : The compound features a p-chlorophenyl group attached to a trifluoroethyl sulfone moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various cellular components:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds show that they can affect mitochondrial respiration and enzyme activities crucial for cellular energy production .

- Toxicological Effects : The compound has been linked to toxic effects in various biological models. For example, it has been shown to affect the growth and respiration of bacterial strains such as Bacillus stearothermophilus, indicating potential cytotoxicity .

Toxicity Profiles

Toxicity assessments reveal that this compound exhibits significant adverse effects at certain concentrations:

| Concentration (nmol/mg) | Effect on Mitochondrial Respiration | Remarks |

|---|---|---|

| < 40 | Minimal effect | Proton motive force intact |

| 40 - 80 | Decreased respiration | Inhibition of succinate dehydrogenase |

| > 80 | Uncoupling of oxidative phosphorylation | Increased membrane permeability to protons |

The compound's interaction with succinate dehydrogenase (complex II) leads to decreased mitochondrial respiration and potential uncoupling at high concentrations .

Case Studies

Several studies have investigated the biological activity and toxicity of related compounds:

- Study on Metabolic Effects : A study demonstrated that exposure to similar chlorinated compounds resulted in significant alterations in mitochondrial function and cellular respiration rates. These findings suggest a possible mechanism for the observed toxic effects in vivo .

- Comparative Toxicity Analysis : Research comparing the effects of p-chlorophenyl derivatives indicated that structural modifications influenced their toxicity profiles. The presence of trifluoromethyl groups was associated with increased potency in inhibiting cellular proliferation .

- Insecticidal Activity : Related sulfonyl compounds have shown promising insecticidal properties, suggesting potential applications in pest control. These compounds exhibited effective activity against various insect species, highlighting their biological relevance beyond mammalian systems .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis of fluorinated sulfones often involves nucleophilic substitution or oxidation of sulfides. For example, sodium thiophenolate reacts with chlorotrifluoroethene in ethanol to form intermediates like 2-chloro-1,1,2-trifluoroethyl phenyl sulfide, which can be oxidized to the sulfone . Optimize reaction temperature (e.g., 40–60°C) and solvent polarity to minimize side products. Use anhydrous conditions to avoid hydrolysis of reactive intermediates. Monitor progress via TLC or GC-MS.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Analyze NMR for fluorine environments (e.g., trifluoroethyl group splitting patterns) and NMR for aromatic protons (e.g., para-chlorophenyl signals at ~7.4 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine/fluorine.

- IR Spectroscopy : Identify sulfone S=O stretching vibrations (~1300–1350 cm) and C-F stretches (1000–1250 cm). Compare with PubChem data for analogous compounds .

Q. What are the recommended storage conditions to prevent decomposition of this sulphone-based compound?

- Methodology : Store in amber glass vials under inert gas (N/Ar) at room temperature. Avoid moisture and UV exposure, as fluorinated sulfones may hydrolyze or undergo photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the sulfonation step during synthesis?

- Methodology : Investigate the electronic effects of substituents using computational tools (e.g., DFT calculations). For example, the electron-withdrawing p-chlorophenyl group may direct sulfonation via resonance stabilization of transition states. Compare with analogous reactions where steric hindrance from trifluoroethyl groups alters regioselectivity .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform molecular docking or transition-state modeling to evaluate sites vulnerable to nucleophilic attack (e.g., sulfone sulfur vs. chloro/fluoro carbons). Use software like Gaussian or ORCA to calculate Fukui indices for electrophilicity. Validate predictions with experimental kinetics (e.g., SN2 reactions with amines) .

Q. How should researchers address contradictions in reported physical properties (e.g., boiling points) across different studies?

- Methodology : Conduct systematic literature reviews to identify variables (e.g., purity, measurement techniques). Replicate experiments using standardized methods (e.g., ASTM distillation for boiling points). Cross-reference with authoritative databases like PubChem and peer-reviewed journals. Publish corrigenda if systematic errors are detected.

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the synthesis of p-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulphone?

- Methodology : Analyze variables such as solvent choice (polar vs. nonpolar), catalyst loading, and reaction time. For instance, ethanol may stabilize intermediates better than DMF, improving yields . Use Design of Experiments (DoE) to isolate critical factors. Report detailed protocols to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。